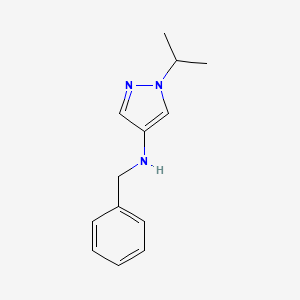

N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Description

N-Benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a benzyl group attached to the amine at position 4 and an isopropyl substituent at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and materials science due to their versatile reactivity and ability to form hydrogen bonds, which influence their physicochemical and biological properties .

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

N-benzyl-1-propan-2-ylpyrazol-4-amine |

InChI |

InChI=1S/C13H17N3/c1-11(2)16-10-13(9-15-16)14-8-12-6-4-3-5-7-12/h3-7,9-11,14H,8H2,1-2H3 |

InChI Key |

DTJITMQJQZHGTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=N1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Benzylation: The next step involves the benzylation of the pyrazole ring. This can be done by reacting the pyrazole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Isopropylation: The final step is the introduction of the isopropyl group. This can be achieved by reacting the benzylated pyrazole with isopropyl bromide in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzyl or isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products:

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted pyrazole derivatives with different functional groups replacing the benzyl or isopropyl groups.

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties

- Research indicates that N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine exhibits significant antimicrobial activity against various microorganisms. The compound's ability to inhibit microbial growth suggests its potential use as an antimicrobial agent in pharmaceuticals.

-

Anti-inflammatory Effects

- The compound has also been studied for its anti-inflammatory properties. It may provide therapeutic benefits in conditions characterized by inflammation, contributing to pain relief and tissue healing.

-

Anticancer Potential

- Recent studies have highlighted the anticancer activity of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines, including MCF7 and A549. For instance, compounds derived from pyrazoles have been reported to exhibit IC50 values indicating significant cytotoxic effects against cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the pyrazole ring followed by the introduction of the benzyl and propan-2-yl groups. The unique substitution pattern enhances its biological activity compared to other pyrazole derivatives.

| Compound | Structure Type | Key Differences |

|---|---|---|

| This compound | Pyrazole derivative | Contains both benzyl and propan-2-yl substituents |

| 3,5-Dimethylpyrazole | Pyrazole derivative | Lacks benzyl group; different substituents |

| Substituted Imidazoles | Heterocyclic compounds | Different heterocyclic structures; varying substituents |

Case Study 1: Anticancer Activity

A study investigated the effects of various pyrazole derivatives on cancer cell lines, revealing that this compound exhibited significant cytotoxicity with IC50 values comparable to established anticancer drugs. This study underscores the compound's potential as a lead candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could be developed into a novel antimicrobial agent, addressing the growing concern of antibiotic resistance .

Mechanism of Action

The mechanism of action of N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine with structurally related pyrazol-4-amine derivatives:

Key Observations:

Electron-withdrawing groups (e.g., trifluoroethoxy in ) may improve metabolic stability but reduce basicity at the amine position, whereas the benzyl group’s electron-donating nature could favor hydrogen-bonding interactions .

Synthetic Routes :

- Pyrazol-4-amine derivatives are commonly synthesized via Buchwald-Hartwig amination or Ullmann coupling, as seen in the preparation of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine using cesium carbonate and copper(I) bromide . Similar methods may apply to the target compound.

Crystallographic Insights :

- Analogs like 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine exhibit planar pyrazole rings with intermolecular N–H···N hydrogen bonding, a feature critical for crystal packing and solubility . The bulkier benzyl group in the target compound may disrupt such packing, altering melting points or crystallinity.

Biological Activity

N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a benzyl group and an isopropyl amine moiety. Its molecular formula is CHN, which contributes to its unique pharmacological properties.

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. This compound can modulate the activity of target proteins by binding to active sites or allosteric sites, leading to various biological effects including:

- Inhibition of enzyme activity

- Alteration of signal transduction pathways

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against several cancer cell lines, demonstrating notable cytotoxic effects.

Table 1: Cytotoxicity Data

These findings suggest that this compound and its derivatives may act as effective agents in cancer therapy, particularly through mechanisms involving autophagy modulation and apoptosis induction.

Autophagy Modulation

Recent studies have highlighted the role of N-benzyl derivatives in modulating autophagy, a critical process in cancer cell survival. For instance, certain analogs have been shown to increase basal autophagy while impairing autophagic flux under nutrient-deprived conditions, suggesting a potential therapeutic strategy for targeting solid tumors that rely on autophagy for survival.

Structure–Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various pyrazole derivatives, including this compound. Key findings include:

- Substituent Effects : The presence of different alkyl groups (e.g., isopropyl vs. ethyl) significantly influences the compound's biological activity.

- Target Specificity : Variations in the benzyl moiety can alter the selectivity towards specific molecular targets, enhancing efficacy against particular cancer types.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

- Study on MIA PaCa-2 Cells : A derivative showed submicromolar antiproliferative activity and was effective in reducing mTORC1 activity while increasing autophagy levels under basal conditions .

- Anti-inflammatory Potential : Other derivatives have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines, suggesting broader therapeutic applications beyond oncology .

- Mixed FPR Agonists : Some pyrazole derivatives were identified as potent mixed agonists for formyl peptide receptors (FPRs), which are involved in immune responses and could play a role in modulating inflammation .

Q & A

Q. Key Data :

| Derivative Example | Yield | Melting Point | Key Characterization |

|---|---|---|---|

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | 17.9% | 104–107°C | |

| 5-Fluoropyridin-3-yl derivative | 82% | 142–143.5°C |

How can reaction yields be optimized for Ullmann-type coupling in pyrazol-4-amine synthesis?

Advanced Research Focus

Low yields (e.g., 17.9% in ) are often due to steric hindrance or competing side reactions. Optimization strategies include:

- Catalyst tuning : Use CuI instead of CuBr for better electron transfer .

- Solvent selection : DMSO enhances solubility of aromatic intermediates but may degrade thermally; DMF or DMAc are alternatives.

- Temperature control : Prolonged heating (>50°C) can decompose base-sensitive benzylamines.

Contradiction Note : While cesium carbonate is common, K₃PO₄ may reduce side reactions in moisture-sensitive conditions .

What spectroscopic techniques are critical for confirming pyrazol-4-amine structures?

Q. Basic Research Focus

- : Aromatic protons (δ 7.5–8.9 ppm) and amine protons (δ 3.1–5.0 ppm) confirm substitution patterns .

- HRMS (ESI) : Exact mass analysis (e.g., m/z 215 [M+H]⁺) validates molecular formulas .

- IR spectroscopy : N-H stretches (~3298 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) confirm amine functionality .

How does X-ray crystallography resolve ambiguities in pyrazol-4-amine structural assignments?

Advanced Research Focus

X-ray diffraction (e.g., for 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine) provides:

- Bond angles and lengths : Confirms planarity of the pyrazole ring and spatial orientation of substituents .

- Hydrogen bonding : Identifies intermolecular interactions affecting solubility and crystallinity .

Example : A derivative with a hydroxyethyl group showed a 105.5° dihedral angle between pyrazole and substituent planes, influencing its bioactivity .

What structural modifications enhance the bioactivity of pyrazol-4-amine derivatives?

Q. Advanced Research Focus

- Electron-withdrawing groups : Fluorine or chloro substituents on the pyridine/pyrazole ring improve metabolic stability (e.g., 5-fluoropyridin-3-yl derivatives in ).

- Bulky alkyl chains : Isopropyl or cyclopropylmethyl groups enhance lipophilicity and blood-brain barrier penetration .

- Heterocyclic fusion : Pyrazolo[3,4-d]pyrimidine hybrids show kinase inhibition (e.g., 1224844-38-5 in ).

What are common challenges in chromatographic purification of pyrazol-4-amine derivatives?

Q. Advanced Research Focus

- Polarity variability : Gradient elution (e.g., 0–100% EtOAc/hexane) is required due to mixed hydrophobic/hydrophilic character .

- Silica interaction : Basic amines may tail on silica columns; neutral alumina or reverse-phase C18 columns are preferred .

- Degradation : Light-sensitive derivatives (e.g., brominated analogs) require amber vials and inert atmospheres .

What safety precautions are recommended for handling pyrazol-4-amine intermediates?

Q. Basic Research Focus

- Ventilation : Use fume hoods for reactions involving volatile amines (e.g., cyclopropanamine) .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact with DMSO or Cs₂CO₃ .

- Waste disposal : Halogenated byproducts (e.g., from iodopyrazole precursors) require halogen-specific waste streams .

How should researchers address discrepancies in reported melting points or spectral data?

Q. Advanced Research Focus

- Reproduce conditions : Variations in heating rates (e.g., 1°C/min vs. 5°C/min) can alter observed melting ranges .

- Deuterated solvent effects : CDCl₃ vs. DMSO-d₆ may shift peaks by 0.1–0.3 ppm .

- Cross-validation : Use complementary techniques (e.g., HRMS + elemental analysis) to confirm purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.